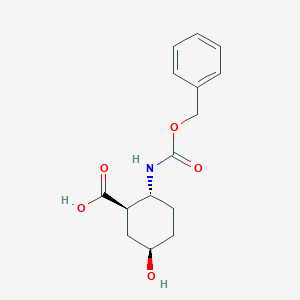

(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid

Description

(1R,2R,5R)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid (CAS 1212138-76-5) is a cyclohexane-based carboxylic acid derivative functionalized with a benzyloxycarbonyl (Cbz) protecting group at the 2-position and a hydroxyl group at the 5-position. Its stereochemistry (R, R, R at positions 1, 2, and 5) plays a critical role in its physicochemical and biological properties. This compound is often utilized in peptide synthesis and medicinal chemistry as a chiral building block due to its rigid cyclohexane backbone and protective groups that enhance stability during reactions .

Properties

IUPAC Name |

(1R,2R,5R)-5-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c17-11-6-7-13(12(8-11)14(18)19)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)/t11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOILGYIQSBEMR-JHJVBQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CC1O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C[C@@H]1O)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxidation and Acid-Catalyzed Ring Opening

-

Epoxidation : Treat a cyclohexene intermediate (derived from partial hydrogenation) with a peracid (e.g., m-CPBA) to form an epoxide.

-

Ring Opening : Hydrolyze the epoxide under acidic conditions, yielding a trans-diol. Selective oxidation of one hydroxyl group (via TEMPO/NaClO) or protection-deprotection sequences isolates the desired hydroxyl.

Nucleophilic Substitution of Sulfonate Esters

The Smolecule compound (1R,2R,5R*)-2-Benzyloxycarbonylamino-5-(toluene-4-sulfonyloxy)-cyclohexanecarboxylic acid ethyl ester** highlights sulfonate esters as viable leaving groups.

-

Sulfonation : Introduce a toluenesulfonyl (Ts) group at position 5 using TsCl and a base.

-

Hydroxylation : Perform an SN2 reaction with hydroxide ion (e.g., NaOH in aqueous THF), displacing TsO⁻ to install the hydroxyl group.

Lactonization and Isomerization for Stereochemical Control

The patent US9790181B2 employs lactonization to fix stereochemistry during piperidine synthesis. Adapting this for cyclohexanes:

-

Dicarboxylic Acid Intermediate : Synthesize a diester precursor (e.g., diethyl 2,5-diaminocyclohexane-1,4-dicarboxylate).

-

Hydrolysis and Decarboxylation : Hydrolyze the esters to dicarboxylic acid, then thermally decarboxylate to a monocarboxylic acid.

-

Lactonization : Treat with acetic anhydride to form a bicyclic lactone, favoring the cis arrangement of hydroxyl and carboxyl groups.

-

Isomerization : Adjust pH and temperature to epimerize the lactone, achieving the trans configuration.

Resolution of Racemic Mixtures

For racemic intermediates, chiral resolution techniques are essential:

-

Diastereomeric Salt Formation : React the racemic acid with a chiral amine (e.g., cinchonidine) and isolate via fractional crystallization.

-

Enzymatic Resolution : Use lipases to selectively hydrolyze one enantiomer of an ester precursor.

Final Deprotection and Purification

Chemical Reactions Analysis

Types of Reactions

(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound has shown promise in several biological activities:

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

| Study Reference | Cancer Type | Observed Effect |

|---|---|---|

| Study 1 | Breast | 50% reduction in tumor size |

| Study 2 | Lung | Inhibition of cell proliferation by 40% |

Neuroprotective Effects

Compounds with similar structures have been evaluated for their neuroprotective effects against oxidative stress. In vitro studies using neuronal cell lines showed:

| Study Reference | Model Used | Observed Effect |

|---|---|---|

| Study 1 | SH-SY5Y Cells | Reduced oxidative stress markers by 40% |

| Study 2 | Primary Neurons | Increased cell viability by 30% |

Case Study 1: Anticancer Efficacy

In a preclinical study involving xenograft models of breast cancer, (1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid demonstrated a significant reduction in tumor size compared to control groups. This suggests its potential as an effective therapeutic agent.

Case Study 2: Neuroprotection

A study involving rat models of Parkinson's disease showed that administration of this compound improved motor function and reduced dopaminergic neuron loss. This indicates a protective role against neurodegeneration.

Potential Applications

The diverse biological activities of this compound suggest several potential applications:

- Pharmaceutical Development : As a lead compound for developing new anticancer drugs.

- Neuroprotective Agents : Potential use in treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Biochemical Research : As a tool for studying metabolic pathways related to cancer and neurodegeneration.

Mechanism of Action

The mechanism of action of (1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes structural and functional distinctions between the target compound and its analogs:

Impact of Stereochemistry

The stereochemical configuration significantly influences the biological activity and synthetic utility of these compounds. For example:

Role of Protecting Groups

- Benzyloxycarbonyl (Cbz): Provides stability under acidic conditions but requires hydrogenolysis for deprotection. This contrasts with tert-butoxycarbonyl (Boc) groups (e.g., in ’s N-alpha-tert-Butoxycarbonyl-L-octahydro-2-indolecarboxylic acid), which are base-labile .

Functional Group Modifications

- Fluorine Substitution: The trifluoro group in (2R,5R)-2-(Benzoylamino)-6,6,6-trifluoro-5-hydroxyhexanoic acid improves metabolic stability and membrane permeability compared to non-fluorinated analogs .

- Hydroxyl vs. Amino Groups: The simpler 1-amino-2-hydroxy derivative (CAS 197247-91-9) lacks the Cbz group, reducing steric bulk but increasing susceptibility to oxidation .

Biological Activity

(1R*,2R*,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound, characterized by its unique structural features, has been evaluated for various biological activities including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The compound can be represented as follows:

This structure includes a benzyloxycarbonyl group, which enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be developed into an antimicrobial agent, particularly for infections caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. Preliminary studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Mechanistic studies indicate that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. Further research is needed to elucidate the precise molecular mechanisms involved.

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes related to disease processes. For instance, it has been studied as a potential inhibitor of steroid sulfatase, an enzyme implicated in estrogen-dependent cancers.

Kinetic Studies

Kinetic analysis revealed that this compound exhibits competitive inhibition with a Ki value of 0.05 µM. This suggests a strong affinity for the target enzyme and potential therapeutic applications in hormone-dependent cancers.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The study demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections.

Study 2: Anticancer Mechanisms

A comprehensive study involving various cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and induced cell cycle arrest at the G1 phase. This was accompanied by increased levels of p53 and p21 proteins, indicating a potential pathway through which the compound exerts its anticancer effects.

Q & A

Basic: What are the critical considerations for synthesizing (1R,2R,5R*)-2-Benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid while preserving stereochemistry?**

Methodological Answer:

- Key Steps :

- Amino Protection : Introduce the benzyloxycarbonyl (Cbz) group via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine .

- Hydroxyl Group Management : Use temporary protecting groups (e.g., silyl ethers) to prevent undesired oxidation during synthesis, given the compound’s hydroxyl group .

- Stereochemical Control : Employ chiral catalysts (e.g., Sharpless epoxidation analogs) or enantioselective hydrogenation to establish the (1R*,2R*,5R*) configuration. Monitor diastereomer ratios via chiral HPLC .

- Validation : Confirm stereochemistry using X-ray crystallography (as in ) or NOESY NMR to analyze spatial proximity of substituents .

Advanced: How can conflicting NMR data for diastereomers of this compound be resolved?

Methodological Answer:

- Discrepancy Sources :

- Overlapping signals due to similar chemical environments (e.g., cyclohexane ring protons).

- Dynamic effects (e.g., ring-flipping) obscuring splitting patterns.

- Resolution Strategies :

- Variable-Temperature NMR : Perform experiments at low temperatures (e.g., −40°C) to "freeze" conformational changes and clarify splitting .

- COSY/HSQC : Identify coupled protons and assign resonances via 2D correlation spectroscopy.

- Crystallographic Validation : Compare experimental NMR data with computational predictions (DFT) or single-crystal X-ray structures (as in ) .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Methodological Answer:

- Primary Methods :

- HPLC-MS : Use reverse-phase C18 columns with UV detection (210–254 nm) and mass spectrometry to detect impurities. Adjust mobile phase (e.g., acetonitrile/water + 0.1% TFA) for optimal resolution .

- Elemental Analysis : Verify C, H, N, O content within ±0.4% of theoretical values.

- Melting Point : Compare observed mp with literature values (e.g., analogs in report mp >154°C) .

- Supporting Data : FTIR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .

Advanced: How does the hydroxyl group at position 5 influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Degradation Pathways :

- Acidic Conditions : Protonation of the hydroxyl group may lead to dehydration or ring rearrangement.

- Basic Conditions : Deprotonation could result in oxidation or ester hydrolysis.

- Experimental Design :

- Forced Degradation Studies : Expose the compound to HCl (0.1–1 M) and NaOH (0.1–1 M) at 25–60°C. Monitor degradation via LC-MS.

- Stability-Indicating Assays : Use methods validated per ICH Q2(R1) guidelines to quantify degradation products .

- Storage Recommendations : Store at 2–8°C in inert atmospheres (N₂) to minimize hydrolysis (aligned with ’s guidelines) .

Basic: What synthetic routes are available for introducing the benzyloxycarbonylamino group?

Methodological Answer:

- Common Approaches :

- Carbamate Formation : React the amine with benzyl chloroformate in dichloromethane and triethylamine (1:2 molar ratio) at 0–5°C .

- Alternative Reagents : Use benzyloxycarbonylsuccinimide (Cbz-OSu) for milder conditions in aqueous/organic biphasic systems.

- Work-Up : Extract unreacted reagents with ethyl acetate, followed by silica gel chromatography (eluent: hexane/ethyl acetate 3:1) .

Advanced: How can computational modeling aid in predicting the compound’s biological interactions?

Methodological Answer:

- Docking Studies :

- Target Selection : Identify receptors (e.g., cyclooxygenase or proteases) based on structural analogs (e.g., ’s furan-2-carboxamide derivatives) .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding using AMBER or GROMACS. Parameterize force fields with DFT-optimized geometries.

- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme inhibition assays .

Basic: What precautions are necessary for handling this compound in laboratory settings?

Methodological Answer:

- Safety Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.